molecular formula C22H24N2O5S B3202510 N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1021210-27-4

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B3202510
CAS RN: 1021210-27-4
M. Wt: 428.5 g/mol
InChI Key: UYNWCLKQVRKQIW-UHFFFAOYSA-N
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Description

Indole derivatives, which this compound is, are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .


Molecular Structure Analysis

The molecular structure of indole derivatives can be characterized by techniques such as 1H, 13C NMR, high-resolution mass spectrometry, and single-crystal diffraction .


Chemical Reactions Analysis

Indole, a component of this compound, is known to undergo electrophilic substitution due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

Indole is crystalline and colorless in nature with specific odors . The physical and chemical properties of the specific compound would depend on its functional groups and substitutions.

Scientific Research Applications

Treatment of Ischemic Stroke

Indoline derivatives have been designed, synthesized, and biologically evaluated as multifunctional neuroprotective agents for battling ischemic stroke . They showed significant protective effects against H2O2-induced death of RAW 264.7 cells . Some compounds significantly elevated the cell survival rate .

Antioxidant Activity

Indoline derivatives have been evaluated for their antioxidant activity . They showed significant protective effects against oxidative stress, which is a key factor in many diseases .

Anti-Inflammatory Activity

Some indoline derivatives have been found to lower the LPS-induced secretion of inflammatory cytokines, including TNF-α, IL-6 and NO, by BV-2 cells . This suggests potential applications in the treatment of inflammatory diseases .

Antiviral Activity

Indole derivatives, which include indoline derivatives, have been reported to have antiviral activity . They have been found to inhibit the replication of various viruses .

Anticancer Activity

Indole derivatives have been found to have anticancer activity . They have been used in the development of new anticancer drugs .

Antimicrobial Activity

Indole derivatives have been found to have antimicrobial activity . They have been used in the development of new antimicrobial drugs .

Antidiabetic Activity

Indole derivatives have been found to have antidiabetic activity . They have been used in the development of new antidiabetic drugs .

Antimalarial Activity

Indole derivatives have been found to have antimalarial activity . They have been used in the development of new antimalarial drugs .

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their specific structure and functional groups. Some indole derivatives have been found to have antiviral activity, for example .

properties

IUPAC Name

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c25-22(16-3-1-2-4-16)24-10-9-15-5-6-17(13-19(15)24)23-30(26,27)18-7-8-20-21(14-18)29-12-11-28-20/h5-8,13-14,16,23H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNWCLKQVRKQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Reactant of Route 5
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Reactant of Route 6
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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